

(R)-1-Phenylpropan-1-amine properties

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Compound of Interest

Compound Name: *1-Phenylpropan-1-amine*

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An In-depth Technical Guide to **(R)-1-Phenylpropan-1-amine**

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on **(R)-1-Phenylpropan-1-amine**, a valuable chiral amine intermediate in the synthesis of pharmaceutical compounds. It details the molecule's physicochemical properties, spectroscopic characteristics, synthesis methodologies, and applications in drug development.

Physicochemical Properties

(R)-1-Phenylpropan-1-amine, also known as **(R)-(-)-α-Ethylbenzylamine**, is a primary amino compound.^{[1][2]} Its core structure consists of a propan-1-amine with a phenyl group attached to the first carbon, which is a chiral center.^{[1][2]} The quantitative properties of this compound are summarized below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₃ N	[3][4]
Molecular Weight	135.21 g/mol	[3][4][5]
Boiling Point	203.9 - 204 °C (at 760 mmHg)	[1][2][3]
Density	0.938 g/mL (at 25 °C)	[2][3]
Refractive Index (n _{20/D})	1.519	[2][3]
Water Solubility	3.4 g/L (at 25 °C)	[1]
pKa	9.34 ± 0.10 (Predicted)	[1]
CAS Number	3082-64-2	
Appearance	Clear Liquid	[4]

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the structural confirmation and purity assessment of **(R)-1-Phenylpropan-1-amine**.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, the protons on the carbon adjacent to the nitrogen atom are deshielded and generally appear in the range of 2.3-3.0 ppm.[6] The amine protons (-NH₂) themselves can appear over a broad range (0.5-5.0 ppm) and the signal may be broad, depending on concentration and solvent.[6] The addition of D₂O will cause the -NH₂ signal to disappear due to proton-deuterium exchange, which is a useful method for peak assignment.[6] The phenyl group protons will exhibit signals in the aromatic region (~7.2-7.4 ppm), while the ethyl group will present as a quartet and a triplet.

¹³C NMR Spectroscopy

The carbon atom bonded to the nitrogen (C1) is expected to resonate in the 10-65 ppm range. [6] Carbons of the phenyl ring will appear in the aromatic region (~125-145 ppm).

Infrared (IR) Spectroscopy

As a primary amine, the IR spectrum is characterized by a distinctive N-H stretching absorption. Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes.[6] A C-N stretching absorption is expected in the 1000-1250 cm⁻¹ range for aliphatic amines.[6]

Synthesis Methodologies

The enantioselective synthesis of (R)-**1-Phenylpropan-1-amine** is critical for its use in producing enantiopure pharmaceuticals. Biocatalytic methods are often preferred for their high selectivity and environmentally benign conditions.

Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis

This protocol describes the synthesis of (R)-**1-Phenylpropan-1-amine** from a prochiral ketone using an (R)-selective transaminase ((R)-TA). Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[7][8]

Materials:

- Propiophenone (1-phenylpropan-1-one)
- (R)-selective transaminase (e.g., ATA-025)[7]
- Amine Donor (e.g., Isopropylamine or D-Alanine)
- Pyridoxal 5'-phosphate (PLP) cofactor
- Buffer solution (e.g., potassium phosphate buffer, pH 8.0)
- Organic co-solvent (e.g., DMSO), if needed for substrate solubility

Procedure:

- Reaction Setup: In a temperature-controlled reaction vessel, a buffer solution (e.g., 100 mM potassium phosphate, pH 8.0) is prepared containing the PLP cofactor (1 mM).

- Enzyme Addition: The (R)-transaminase biocatalyst (e.g., as a whole-cell preparation or purified enzyme) is added to the buffer solution. The amount is typically optimized based on enzyme activity (e.g., 10% w/v loading).[7]
- Reactant Addition: Propiophenone (substrate) and a suitable amine donor (in molar excess, e.g., 3-5 equivalents) are added to the reaction mixture. The substrate loading is optimized for maximum conversion (e.g., 50 g/L).[7]
- Reaction Conditions: The mixture is incubated at an optimal temperature (e.g., 40-45 °C) with gentle agitation to ensure homogeneity.[7]
- Monitoring: The reaction progress is monitored by periodically taking samples and analyzing them using HPLC or GC to determine the conversion of the ketone and the enantiomeric excess (ee) of the amine product.
- Work-up and Purification: Upon completion, the reaction mixture is basified (e.g., with NaOH) to deprotonate the product amine. The **(R)-1-Phenylpropan-1-amine** is then extracted using an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The combined organic layers are dried and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.



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Biocatalytic synthesis of **(R)-1-Phenylpropan-1-amine**.

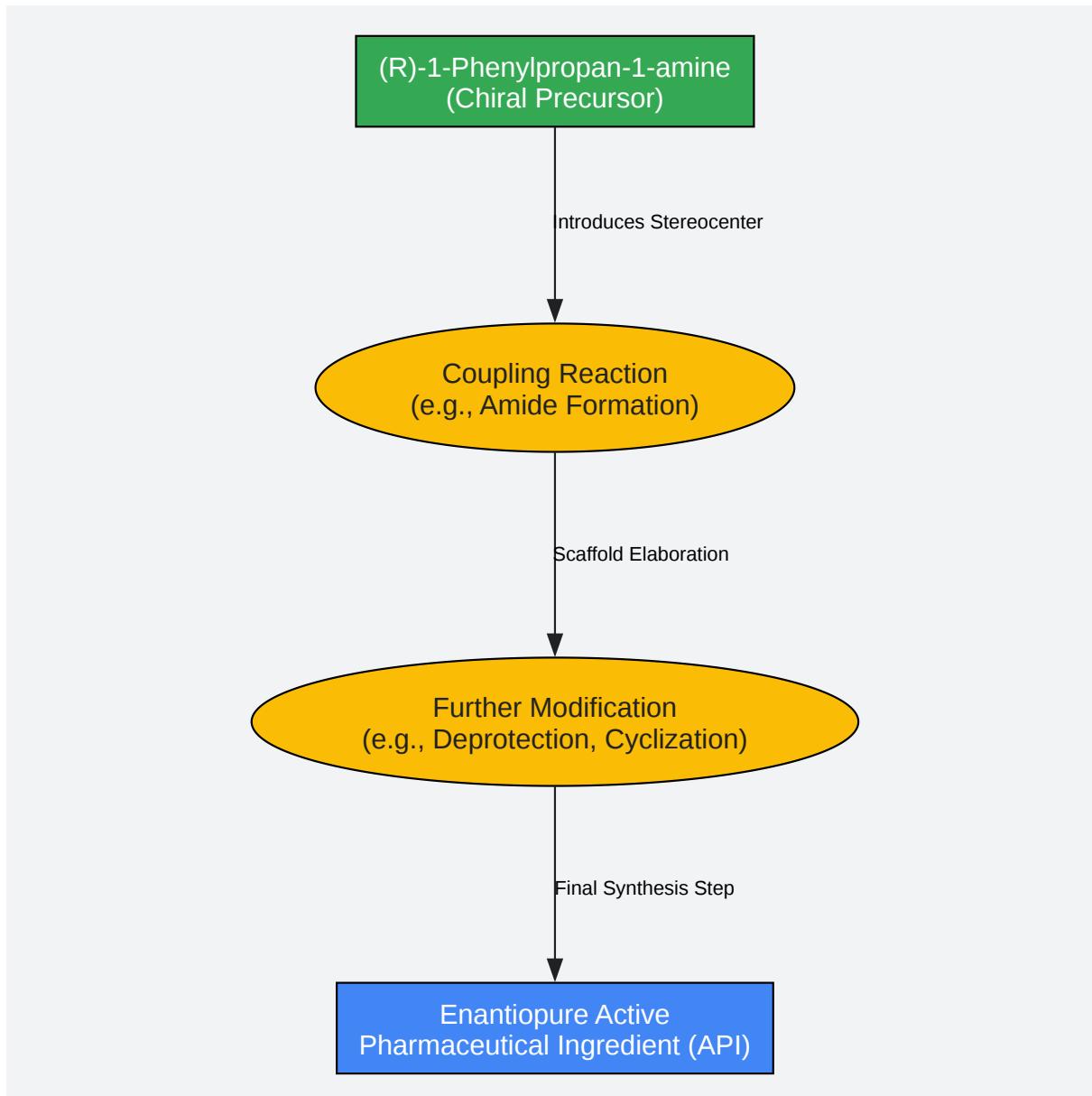
Applications in Drug Development

Chiral amines are fundamental building blocks in medicinal chemistry, with approximately 40% of active pharmaceutical ingredients containing a chiral amine moiety.^[8] **(R)-1-Phenylpropan-1-amine** is a key intermediate due to the prevalence of the phenylalkylamine scaffold in centrally active agents and other therapeutics. Its primary application is to introduce a specific stereocenter into a target molecule, which is often critical for pharmacological activity and reduced side effects.

The amine group serves as a versatile chemical handle for further elaboration through reactions such as:

- N-Alkylation or N-Acylation: To build more complex side chains.
- Reductive Amination: To couple with other carbonyl-containing fragments.
- Amide Bond Formation: To link with carboxylic acids.

This strategic incorporation ensures the final active pharmaceutical ingredient (API) is produced with the correct three-dimensional structure required for selective interaction with its biological target.



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Role as a chiral building block in pharmaceutical synthesis.

Safety and Handling

(R)-1-Phenylpropan-1-amine is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.^[5] When handling this chemical, appropriate personal protective equipment, including suitable protective clothing, gloves, and eye/face protection, must be worn.^[3] In case of accidental contact with eyes, rinse immediately with plenty of water and seek medical advice.^[3] If an accident occurs or if you feel unwell, seek immediate medical attention and show the product label if possible.^[3]

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